

Enoxacin Hydrate: A Technical Guide to Solubility and Mechanisms of Action

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Compound of Interest		
Compound Name:	Enoxacin hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **enoxacin hydrate** in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It also elucidates the compound's primary mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and application.

Solubility Profile of Enoxacin Hydrate

The solubility of a compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. Enoxacin, a fluoroquinolone antibiotic, exists in both anhydrous and hydrated forms. The following tables summarize the reported solubility of enoxacin and its hydrate in various solvents. It is important to note that solubility can be influenced by factors such as the specific form of the compound (e.g., anhydrous vs. sesquihydrate), temperature, pH, and the hygroscopic nature of the solvent.

Quantitative Solubility Data

The following table presents a compilation of quantitative solubility data for enoxacin and its hydrate forms from various sources. The significant variability in reported DMSO solubility may be attributed to differences in experimental conditions and the specific form of the enoxacin used.



Compound Form	Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source(s)
Enoxacin Hydrate	DMSO	45	-	AbMole BioScience[1][2]
Enoxacin	DMSO	15	-	Cayman Chemical[3]
Enoxacin Hydrate	DMSO	4	11.51	TargetMol
Enoxacin Hydrate	DMSO	2.78	8.00	MedChemExpres s[4]
Enoxacin	DMSO	0.1	-	Cayman Chemical[5]
Enoxacin	Dimethyl Formamide (DMF)	15	-	Cayman Chemical[5]
Enoxacin	Dimethyl Formamide (DMF)	0.1	-	Cayman Chemical[3]
Enoxacin	1 M NaOH	100	287.90	MedChemExpres s[4]
Enoxacin	1 M NaOH	50	-	ChemicalBook[6]
Enoxacin	PBS (pH 7.2)	10	-	Cayman Chemical[3][5]
Enoxacin	Water	3.43	-	TOKU-E[7]
Enoxacin Hydrate	Water	< 0.1 (insoluble)	-	MedChemExpres s[4]
Enoxacin	Water	< 1 (warmed)	-	Santa Cruz Biotechnology[8]



Qualitative Solubility Data

This table provides a summary of qualitative solubility descriptions for enoxacin.

Solvent	Solubility Description	Source(s)
DMSO	Slightly Soluble	ChemicalBook[6]
Methanol	Slightly Soluble	ChemicalBook[6]
Chloroform	Slightly Soluble	ChemicalBook[6]
Sodium Hydroxide	Slightly Soluble	ChemicalBook[6]
Water	Insoluble	ChemicalBook[6]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of **enoxacin hydrate** is not readily available in the public domain, a general methodology based on established principles for equilibrium solubility assessment can be outlined. This protocol is adapted from general guidelines for poorly soluble drugs.

Objective: To determine the equilibrium solubility of **enoxacin hydrate** in a given solvent.

Materials:

- Enoxacin hydrate powder
- Selected solvent (e.g., DMSO, water, buffer solutions)
- Vials with tight-fitting caps
- Calibrated analytical balance
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge



- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Calibrated pH meter (for aqueous solutions)

Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of enoxacin hydrate
 powder to a known volume of the selected solvent in a vial. The amount of excess solid
 should be sufficient to ensure that saturation is reached and that undissolved solid remains
 at equilibrium.
- Equilibration: Tightly cap the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until it becomes constant.
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.
- Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant.
 Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of enoxacin in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results. For aqueous solutions, the pH of the saturated solution should be measured and reported.

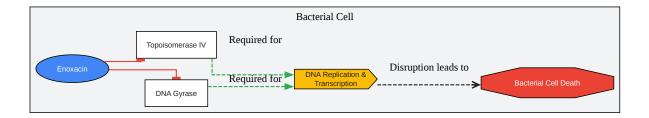
Mechanisms of Action: Visualized Pathways



Enoxacin exerts its biological effects through multiple mechanisms. It is a well-established antibacterial agent that targets DNA replication. More recently, it has been identified as an activator of microRNA (miRNA) processing.

Antibacterial Mechanism of Action

Enoxacin's primary antibacterial activity stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, enoxacin disrupts these vital cellular processes, leading to bacterial cell death.



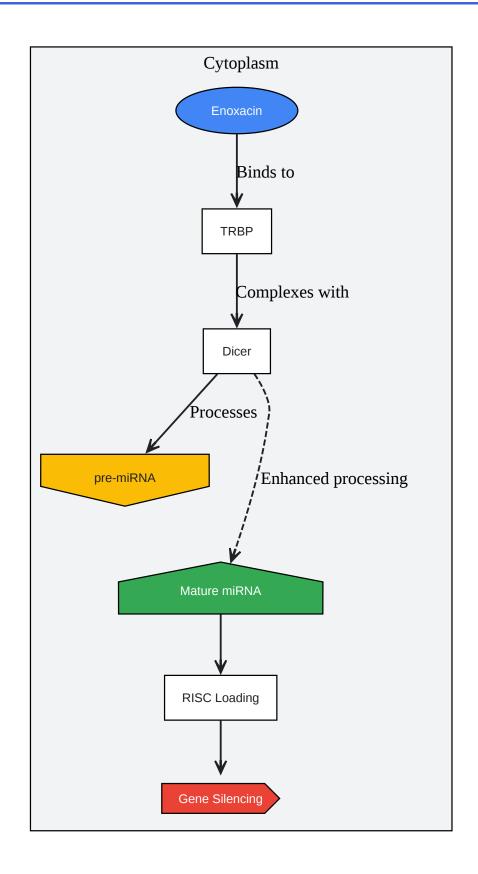
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Caption: Enoxacin's inhibition of DNA gyrase and topoisomerase IV in bacteria.

Role in miRNA Processing

Beyond its antibacterial properties, enoxacin has been shown to enhance the processing of microRNAs (miRNAs). It achieves this by binding to the TAR RNA-binding protein 2 (TRBP), a component of the Dicer complex. This interaction promotes the maturation of precursor miRNAs (pre-miRNAs) into mature miRNAs, which can then regulate gene expression.[4]





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Caption: Enoxacin enhances miRNA processing through its interaction with TRBP.



Conclusion

This technical guide provides essential data on the solubility of **enoxacin hydrate** and visual representations of its key mechanisms of action. The compiled solubility information highlights the variability in reported values, underscoring the importance of in-house verification for specific research applications. The detailed diagrams offer a clear understanding of enoxacin's dual role as both an antibacterial agent and a modulator of miRNA processing, providing a valuable resource for researchers and drug development professionals.

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